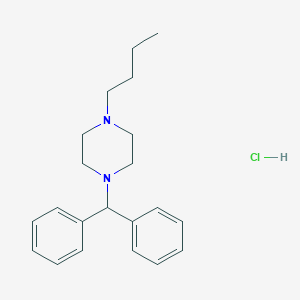
1-Benzhydryl-4-butylpiperazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-butylpiperazine;hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse pharmacological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Benzhydryl-4-butylpiperazine;hydrochloride typically involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Benzhydryl-4-butylpiperazine;hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-4-butylpiperazine;hydrochloride involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells . The compound may also interact with other receptors in the central nervous system, affecting neurotransmitter release and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-4-butylpiperazine;hydrochloride can be compared with other piperazine derivatives such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological effects.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative known for its psychoactive properties.
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: A derivative with potential anti-tumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and makes it a valuable tool in research and industry. Further studies are likely to uncover more applications and deepen our understanding of its mechanisms of action.
Eigenschaften
CAS-Nummer |
87887-38-5 |
|---|---|
Molekularformel |
C21H29ClN2 |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
1-benzhydryl-4-butylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-2-3-14-22-15-17-23(18-16-22)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13,21H,2-3,14-18H2,1H3;1H |
InChI-Schlüssel |
PHJPVLUEIVTMDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)

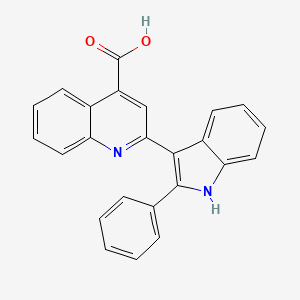
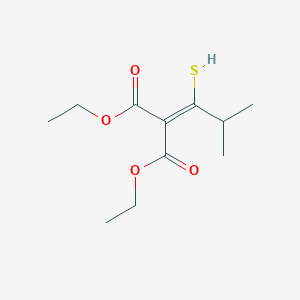

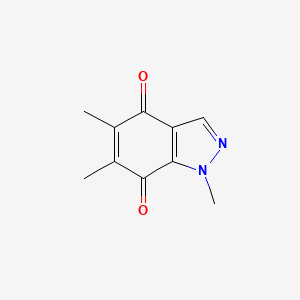
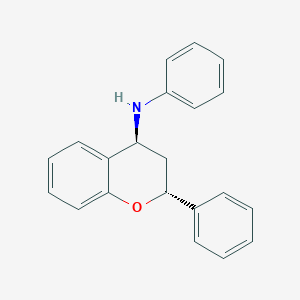
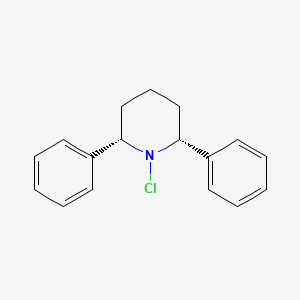

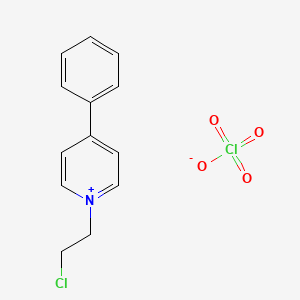
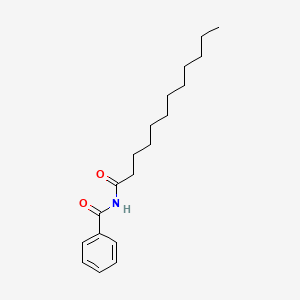
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
